2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine
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Overview
Description
2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing the compound’s stability and reactivity. The presence of the cyclopenta[B]pyridin ring adds to its structural complexity, making it a valuable subject for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method includes the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine stands out due to its unique combination of the trifluoromethyl group and the cyclopenta[B]pyridin ring. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1196156-85-0 |
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Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-4-1-5-6(13)2-3-7(5)14-8/h1,4,6H,2-3,13H2 |
InChI Key |
GZPFSASNOVRBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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